molecular formula C23H22FN3O2 B2921854 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone CAS No. 2034577-30-3

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone

カタログ番号 B2921854
CAS番号: 2034577-30-3
分子量: 391.446
InChIキー: OLLXXJKUMVTLRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone, also known as FL118, is a novel small molecule compound that has shown promising results in preclinical studies as an anticancer agent.

科学的研究の応用

Fluoropyrimidine-Based Chemotherapy in Cancer Treatment

Fluoropyrimidines, particularly 5-FU and its oral prodrugs like capecitabine, S-1, and tegafur, play a critical role in the treatment of colorectal and gastric cancers. Their action is primarily through inhibition of thymidylate synthase, leading to the disruption of DNA synthesis, and they are administered either intravenously or orally, offering flexibility and reducing certain adverse effects associated with chemotherapy. Oral fluoropyrimidines, by offering prolonged exposure to 5-FU at lower peak concentrations, mimic the pharmacokinetics of continuous-infusion 5-FU, which has been associated with a better safety profile compared to bolus intravenous administration. The development of oral formulations, such as capecitabine and S-1, aims to enhance patient convenience and treatment outcomes while minimizing toxicity. S-1, for instance, combines tegafur with two modulators to improve efficacy and reduce side effects, showing promise in both advanced and adjuvant settings for gastric cancer.

Predictive Biomarkers and Personalized Therapy

The effectiveness of fluoropyrimidine-based therapies varies among individuals due to genetic differences, influencing the metabolism of these drugs and patients' susceptibility to side effects. Pharmacogenetic testing for key enzymes involved in fluoropyrimidine metabolism, such as dihydropyrimidine dehydrogenase (DPD), is increasingly recognized for optimizing treatment plans and minimizing toxicity. Identifying genetic polymorphisms and haplotypes related to the metabolism of fluoropyrimidines helps personalize treatment approaches, enhancing efficacy while reducing adverse outcomes.

Advancements and Challenges

Despite the clinical benefits of fluoropyrimidines, challenges remain, including the development of resistance and the management of side effects such as cardiotoxicity and hand-foot syndrome. Ongoing research focuses on identifying novel combination therapies, improving pharmacogenetic screening practices, and developing new fluoropyrimidine formulations to overcome these hurdles. Future directions include integrating predictive biomarkers into clinical practice to tailor chemotherapy regimens more effectively and exploring novel drug combinations to enhance therapeutic outcomes for patients with cancer.

For more information on the scientific research applications of fluoropyrimidine-based therapies and their impact on cancer treatment, the following references provide comprehensive insights:

特性

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c24-19-14-25-23(26-15-19)29-20-12-7-13-27(16-20)22(28)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,14-15,20-21H,7,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXXJKUMVTLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。